molecular formula C19H14F4N4OS B284298 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide

カタログ番号 B284298
分子量: 422.4 g/mol
InChIキー: INQQEFJYXMPSDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide, commonly known as Compound A, is a novel small molecule inhibitor that has gained significant attention in the field of scientific research. It has shown promising results in various preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of several diseases.

作用機序

Compound A acts as an inhibitor of the protein kinase CK2, which is involved in various cellular processes, such as cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, Compound A can block the growth of cancer cells and reduce inflammation. In addition, Compound A can prevent the aggregation of amyloid-beta peptides by inhibiting the activity of the enzyme responsible for their production.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and prevent the aggregation of amyloid-beta peptides. In addition, Compound A has been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.

実験室実験の利点と制限

One advantage of using Compound A in lab experiments is its specificity for CK2, which can help researchers to better understand the role of this protein kinase in various cellular processes. However, one limitation of using Compound A is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations to achieve the desired effects.

将来の方向性

There are several future directions for the study of Compound A. One area of research is the development of more potent derivatives of Compound A with improved pharmacokinetic properties. Another direction is the investigation of the effects of Compound A on other diseases, such as autoimmune disorders and metabolic disorders. Furthermore, the use of Compound A in combination with other therapeutic agents is also an area of interest for future research.
Conclusion:
In conclusion, Compound A is a novel small molecule inhibitor that has shown promising results in various preclinical studies. It has potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Compound A acts as an inhibitor of CK2, blocking its activity and leading to several biochemical and physiological effects. Although there are some limitations to its use in lab experiments, Compound A is a promising candidate for further development as a therapeutic agent.

合成法

Compound A can be synthesized using a multistep process involving the reaction of 4-fluoro-2-nitroaniline with trifluoromethylpyrimidine-2-thiol, followed by reduction of the nitro group, and then acylation with 3-pyridinemethanol. The final product is purified using column chromatography to obtain a pure compound.

科学的研究の応用

Compound A has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages. In addition, Compound A has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the aggregation of amyloid-beta peptides.

特性

分子式

C19H14F4N4OS

分子量

422.4 g/mol

IUPAC名

2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C19H14F4N4OS/c20-14-5-3-13(4-6-14)15-8-16(19(21,22)23)27-18(26-15)29-11-17(28)25-10-12-2-1-7-24-9-12/h1-9H,10-11H2,(H,25,28)

InChIキー

INQQEFJYXMPSDO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

正規SMILES

C1=CC(=CN=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。